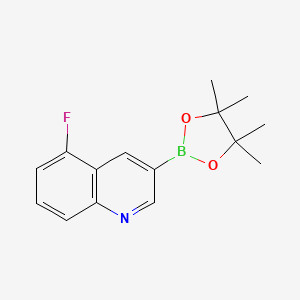

(5-Fluoroquinolin-3-YL)boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

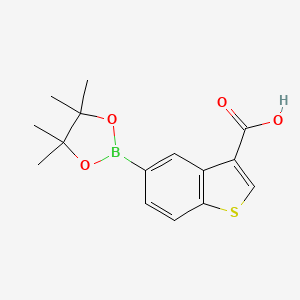

The compound “(5-Fluoroquinolin-3-YL)boronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds, particularly boronic acids and their esters, are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign . The pinacol boronic ester group (Bpin) is synthetically versatile and is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .

Molecular Structure Analysis

The molecular structure of boronic esters like “this compound” is characterized by the presence of a boron atom bonded to two oxygen atoms and an organic group . The planarity of the oxygen-boron-oxygen motif plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Boronic esters are involved in a variety of chemical reactions. The Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . In this reaction, the boronic ester acts as an organoboron reagent, participating in a transmetalation process with a palladium catalyst .Wirkmechanismus

The mechanism of action of boronic esters in reactions like the Suzuki–Miyaura coupling involves the transfer of the organic fragment from boron to palladium . This process, known as transmetalation, is facilitated by the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso carbon bound to boron .

Safety and Hazards

Boronic esters can be hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with care, using personal protective equipment and ensuring adequate ventilation . They should be stored in a well-ventilated place, with containers kept tightly closed .

Zukünftige Richtungen

The use of boronic esters in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling, is a promising area of research . Despite the challenges associated with their synthesis, particularly the protodeboronation process , boronic esters are highly valuable building blocks in organic synthesis . Future research will likely focus on developing more efficient and versatile methods for their synthesis and use in various chemical reactions .

Eigenschaften

IUPAC Name |

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)10-8-11-12(17)6-5-7-13(11)18-9-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMOQOJPDGRXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B8070494.png)

![rac-(1R,2R,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8070505.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ol hydrochloride](/img/structure/B8070537.png)

![N-[(oxolan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine](/img/structure/B8070553.png)

![(9S)-11-(Piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8070583.png)

![(1R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B8070585.png)

![N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine;dihydrochloride](/img/structure/B8070590.png)